molecular formula C16H19NO B3049599 Acetamide, N-[1,1-dimethyl-2-(2-naphthalenyl)ethyl]- CAS No. 211871-56-6

Acetamide, N-[1,1-dimethyl-2-(2-naphthalenyl)ethyl]-

Cat. No. B3049599
M. Wt: 241.33 g/mol
InChI Key: SPJNMJLGFKFOSL-UHFFFAOYSA-N
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Patent
US06916956B2

Procedure details

To N-[2-methyl-1-(naphthalen-2-yl)propan-2-yl]acetamide (26 mg) obtained in Step 8 was added 6N hydrochloric acid (2 ml) and the mixture was heated under reflux for 5 hr. The reaction mixture was poured into water, made basic with a 4N aqueous sodium hydroxide solution, and extracted with diethyl ether. The organic layer was washed with water, dried over potassium carbonate and concentrated under reduced pressure to give the title compound (19 mg).
Quantity
26 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([NH:15]C(=O)C)([CH3:14])[CH2:3][C:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=1.Cl.[OH-].[Na+]>O>[CH3:14][C:2]([NH2:15])([CH3:1])[CH2:3][C:4]1[CH:13]=[CH:12][C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
26 mg
Type
reactant
Smiles
CC(CC1=CC2=CC=CC=C2C=C1)(C)NC(C)=O
Name
Quantity
2 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hr
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over potassium carbonate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC(CC1=CC2=CC=CC=C2C=C1)(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 19 mg
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.